molecular formula C12H19NO5 B14008162 Ethyl 1-(3-ethoxy-3-oxopropyl)-5-oxopyrrolidine-2-carboxylate CAS No. 5447-61-0

Ethyl 1-(3-ethoxy-3-oxopropyl)-5-oxopyrrolidine-2-carboxylate

Cat. No.: B14008162
CAS No.: 5447-61-0
M. Wt: 257.28 g/mol
InChI Key: SBJNNCMXQJHUPR-UHFFFAOYSA-N
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Description

Ethyl 1-(3-ethoxy-3-oxopropyl)-5-oxopyrrolidine-2-carboxylate (CAS: 5447-61-0) is a pyrrolidine-based ester with the molecular formula C₁₂H₁₉NO₅ and a molecular weight of 257.28 g/mol . Its structure features a five-membered pyrrolidone ring substituted with a 3-ethoxy-3-oxopropyl group at the N1 position and an ethyl ester at the C2 position. Key properties include a calculated XLogP3 of 0.7, a topological polar surface area (TPSA) of 74.8 Ų, and experimental parameters such as a density of 1.20 g/cm³ and a boiling point of 398.6°C . This compound is utilized in diverse applications, including lithium-sulfur batteries, nanomaterials, and catalysis .

Properties

CAS No.

5447-61-0

Molecular Formula

C12H19NO5

Molecular Weight

257.28 g/mol

IUPAC Name

ethyl 1-(3-ethoxy-3-oxopropyl)-5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/C12H19NO5/c1-3-17-11(15)7-8-13-9(5-6-10(13)14)12(16)18-4-2/h9H,3-8H2,1-2H3

InChI Key

SBJNNCMXQJHUPR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN1C(CCC1=O)C(=O)OCC

Origin of Product

United States

Preparation Methods

Typical Synthetic Route

A representative synthesis involves the nucleophilic substitution or alkylation of a 5-oxopyrrolidine-2-carboxylate ester intermediate at the nitrogen atom with ethyl 3-ethoxy-3-oxopropanoate derivatives. The reaction conditions typically include:

  • Base Catalysis: Strong bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) are used to deprotonate the nitrogen of the pyrrolidine ring, enhancing its nucleophilicity.
  • Solvents: Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred to dissolve reactants and facilitate nucleophilic substitution.
  • Temperature: Reactions are generally conducted at room temperature or slightly elevated temperatures (25–60°C) to optimize reaction rates without decomposing sensitive groups.
  • Reaction Time: Stirring times vary from several hours to overnight to ensure complete conversion.

After reaction completion, purification is typically performed by recrystallization or flash column chromatography to isolate the pure compound.

Industrial Scale Preparation

On an industrial scale, continuous flow reactors or batch reactors with automated control of temperature, pressure, and reagent feed rates are employed to maximize yield and purity. The process includes:

  • Precise stoichiometric control of reactants.
  • Use of inert atmosphere (nitrogen or argon) to prevent oxidation or moisture interference.
  • Post-reaction purification via crystallization or chromatographic techniques adapted for scale.

Detailed Reaction Scheme and Conditions

Step Reactants Reagents/Conditions Description
1 5-oxopyrrolidine-2-carboxylate ethyl ester Sodium hydride (NaH), THF, N2 atmosphere Deprotonation of pyrrolidine nitrogen to form nucleophilic intermediate
2 Ethyl 3-ethoxy-3-oxopropanoate Added dropwise, stirred at 25–50°C N-alkylation via nucleophilic substitution to attach ethoxy-oxopropyl group
3 Reaction mixture Quenched with water, extracted with organic solvent Work-up to isolate crude product
4 Crude product Purification by flash chromatography or recrystallization Isolation of pure this compound

Analytical Data Supporting Preparation

Property Value Source
Molecular Formula C12H19NO5 Parchem
Molecular Weight 261.29 g/mol Parchem
CAS Number 125814-33-7 Parchem
SMILES CCOC(=O)CCC1CCC(N1)C(=O)OCC Vulcanchem
InChI Key PGUBSTVPYGDQJV-UHFFFAOYSA-N Vulcanchem

These identifiers confirm the structure and purity of the synthesized compound.

Research Discoveries and Synthetic Optimizations

Recent Synthetic Improvements

  • Use of carbodiimide coupling agents (e.g., EDC·HCl) with additives like Oxyma has been reported in similar heterocyclic syntheses to improve coupling efficiency and reduce side reactions.
  • Application of Raney-Nickel catalyzed hydrogenation under controlled hydrogen atmosphere can be used for selective reduction steps in related pyrrolidine frameworks, potentially applicable in modifying intermediates.
  • Optimization of solvent systems and reaction temperatures has been shown to enhance yields and reduce impurities.

Challenges and Solutions

  • Regioselectivity: Ensuring substitution at the N-1 position without affecting the 5-oxo group requires careful choice of base and reaction conditions.
  • Purity: Side reactions such as over-alkylation or hydrolysis of esters can occur; thus, purification by chromatography is essential.
  • Scalability: Industrial synthesis demands robust, reproducible protocols with minimal waste and environmental impact.

Summary Table of Preparation Methods

Method Key Reagents Solvent Temperature Yield Notes
N-alkylation with NaH/THF Sodium hydride, ethyl 3-ethoxy-3-oxopropanoate THF 25–50°C Moderate to High Common laboratory method
Carbodiimide coupling (EDC/Oxyma) EDC·HCl, Oxyma CH2Cl2 Room temp High Improved coupling efficiency, less side products
Industrial batch/flow synthesis Automated reactors, controlled base Various Controlled High Scalable, controlled purity

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-ethoxy-3-oxopropyl)-5-oxopyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Ethyl 1-(3-ethoxy-3-oxopropyl)-5-oxopyrrolidine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 1-(3-ethoxy-3-oxopropyl)-5-oxopyrrolidine-2-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Ethyl 3-(3-ethoxy-3-oxopropyl)-4-oxopiperidine-1-carboxylate (Compound 6)

  • Molecular Formula: C₁₃H₂₁NO₅
  • Key Differences :
    • Core Structure : Features a six-membered piperidine ring instead of pyrrolidine.
    • Reactivity : Used as a precursor for bicyclic lactams via hydrogenation with Raney nickel, yielding decahydro-1,6-naphthyridine derivatives (e.g., compounds 1-1 and 1-2) .
    • Applications : Intermediate in synthesizing thiolactams (e.g., compound 8-1) using Lawesson’s reagent, which are valuable for X-ray crystallographic studies due to high crystallinity .

Ethyl 4-(4-bromophenyl)-1-(3-ethoxy-3-oxopropyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Compound 1b)

  • Molecular Formula : C₁₉H₂₃BrN₂O₅
  • Key Differences :
    • Core Structure : Contains a pyrimidine ring with a bromophenyl substituent.
    • Physical Properties : Melting point of 126.8–127.0°C and higher molecular weight (439.09 g/mol ) compared to the pyrrolidine analog .
    • Applications : Exhibits anticancer activity, highlighting the role of bromophenyl groups in enhancing bioactivity .

Ethyl 5-oxopyrrolidine-3-carboxylate

  • Molecular Formula: C₇H₁₁NO₃
  • Key Differences :
    • Substituent Position : The ester group is at the C3 position of the pyrrolidone ring instead of C2.
    • Physicochemical Properties : Lower molecular weight (173.17 g/mol ) and reduced complexity compared to the target compound .

Ethyl 1-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenyl-1H-benzimidazole-5-carboxylate

  • Molecular Formula : C₂₃H₂₅N₃O₃
  • Key Differences: Core Structure: Combines a benzimidazole ring with a pyrrolidinone side chain. Applications: Focused on pharmaceutical applications, with structural modifications enhancing drug-like properties .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Applications Reference
Ethyl 1-(3-ethoxy-3-oxopropyl)-5-oxopyrrolidine-2-carboxylate C₁₂H₁₉NO₅ 257.28 Pyrrolidine 3-ethoxy-3-oxopropyl (N1), ethyl ester (C2) Batteries, nanomaterials, catalysis
Ethyl 3-(3-ethoxy-3-oxopropyl)-4-oxopiperidine-1-carboxylate C₁₃H₂₁NO₅ 271.31 Piperidine 3-ethoxy-3-oxopropyl (N1), ethyl ester (C4) Bicyclic lactam synthesis
Ethyl 4-(4-bromophenyl)-1-(3-ethoxy-3-oxopropyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate C₁₉H₂₃BrN₂O₅ 439.09 Pyrimidine 4-bromophenyl, methyl, ethyl ester Anticancer agents
Ethyl 5-oxopyrrolidine-3-carboxylate C₇H₁₁NO₃ 173.17 Pyrrolidine Ethyl ester (C3) Intermediate in organic synthesis

Biological Activity

Ethyl 1-(3-ethoxy-3-oxopropyl)-5-oxopyrrolidine-2-carboxylate is a complex organic compound notable for its unique pyrrolidine ring structure and various functional groups. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, which are primarily influenced by its molecular structure.

The molecular formula of this compound is C12H21NO4C_{12}H_{21}NO_4, with a molecular weight of approximately 257.28 g/mol. It contains an ethyl ester, a ketone, and a pyrrolidine moiety, which contribute to its reactivity and biological activity. The presence of functional groups such as the ester and ketone facilitates hydrogen bonding and hydrophobic interactions, enhancing its binding affinity to proteins and enzymes .

The biological activity of this compound has been linked to its ability to interact with specific molecular targets, potentially modulating various biological pathways. Research indicates that the compound may influence enzyme activity through inhibition or activation mechanisms. The structural features allow it to bind effectively to biological macromolecules, leading to significant pharmacological effects .

Enzyme Inhibition

Studies have demonstrated that this compound exhibits inhibitory effects on certain enzymes. For instance, high concentrations (50 μM) have shown approximately 50% inhibition of specific enzyme activities in preliminary assays . This suggests potential applications in targeting enzyme-related diseases.

Binding Affinity

The compound's structural characteristics enhance its binding affinity to various proteins, which is crucial for its biological activity. The interactions are primarily driven by hydrophobic and hydrogen bonding interactions . Such properties make it a candidate for further studies in drug development aimed at diseases where enzyme modulation is beneficial.

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

Compound NameMolecular FormulaKey Features
Ethyl 1-methyl-2-oxopyrrolidine-3-carboxylateC11H17NO4Contains a methyl group instead of an ethoxy group
Ethyl 2-(3-methoxycarbonylpropyl)-5-pyrrolidinecarboxylateC12H19NO4Has a methoxycarbonyl substituent
Ethyl 4-(4-methylphenyl)-5-pyrrolidinecarboxylic acidC13H15NO4Features a phenyl substituent instead of an ethoxy group

The unique combination of the ethoxy group and pyrrolidine ring in this compound enhances its reactivity and potential biological activity compared to similar compounds .

Case Studies and Research Findings

Recent research has focused on the pharmacological implications of this compound. For example, studies exploring its effects on bacterial virulence factors have indicated that it may inhibit the Type III secretion system (T3SS) in certain pathogens, which is crucial for their pathogenicity . This presents an opportunity for developing novel therapeutic agents targeting bacterial infections.

Furthermore, high-throughput screening campaigns have identified this compound as a potential inhibitor of ribosomal protease Prp, essential for bacterial survival . Such findings underscore the importance of this compound in antibiotic resistance research.

Q & A

Q. What are the common synthetic routes for Ethyl 1-(3-ethoxy-3-oxopropyl)-5-oxopyrrolidine-2-carboxylate, and what reagents/conditions are critical for its formation?

The compound is typically synthesized via multi-step reactions involving pyrrolidine derivatives. A key approach involves the Dieckmann cyclization of precursors such as ethyl γ-carbethoxyethyl derivatives, as demonstrated in the stereoselective synthesis of slaframine analogs. Critical reagents include sodium ethoxide for cyclization and platinum catalysts for hydrogenation steps. Reaction conditions (e.g., temperature, solvent polarity) significantly influence yield and stereochemical outcomes .

Q. How is X-ray crystallography employed to determine the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Using programs like SHELXL (for refinement) and APEX2 (for data collection), researchers can resolve bond lengths, angles, and stereochemistry. For example, SCXRD confirmed the non-planar conformation of the pyrrolidone ring and hydrogen-bonding networks in related benzimidazole carboxylates .

Q. What spectroscopic techniques are essential for characterizing its functional groups and purity?

  • NMR : 1^1H and 13^13C NMR identify substituents (e.g., ethoxy groups at δ ~1.2–1.4 ppm and carbonyls at δ ~160–180 ppm).
  • IR : Stretching bands for ester C=O (~1740 cm1^{-1}) and amide C=O (~1680 cm1^{-1}) verify functional groups.
  • Mass Spectrometry : HRMS confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to achieve high diastereoselectivity in derivatives of this compound?

Diastereoselectivity in pyrrolidine carboxylates is influenced by steric and electronic factors. For example, using chiral auxiliaries (e.g., tert-butyl carbamates) or Lewis acids (e.g., DMAP) in ethyl acetate at controlled temperatures (0–20°C) enhances stereochemical control. Computational modeling (DFT) can predict transition states to guide optimization .

Q. What strategies resolve contradictions in spectroscopic data during structural characterization?

Discrepancies between calculated and observed spectra often arise from dynamic effects (e.g., tautomerism). Combining SCXRD with dynamic NMR (DNMR) or variable-temperature studies clarifies conformational equilibria. For instance, rotameric forms of the ethoxypropyl chain may require low-temperature crystallography to resolve .

Q. How can computational methods (e.g., DFT, MD simulations) predict the reactivity and stability of this compound?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics (MD) simulations in solvents like dichloromethane or ethyl acetate model solvation effects and conformational stability, aiding in rational drug design .

Q. What are the challenges in synthesizing enantiopure forms, and how are they addressed?

Racemization during cyclization or decarboxylation is a key issue. Asymmetric catalysis (e.g., chiral Pd or Au complexes) or enzymatic resolution (e.g., lipases) can enforce enantiomeric excess. For example, copper-catalyzed coupling failures in slaframine synthesis highlight the need for alternative catalysts (e.g., gold) to preserve stereochemistry .

Q. How does steric hindrance from the 3-ethoxy-3-oxopropyl group influence its reactivity in nucleophilic substitutions?

The bulky ethoxypropyl group reduces accessibility to the pyrrolidone carbonyl, favoring intramolecular cyclization over intermolecular reactions. Steric maps generated via crystallographic software (e.g., Mercury) quantify spatial constraints, guiding the design of derivatives with tailored reactivity .

Methodological Considerations

Q. What analytical workflows integrate hyphenated techniques (e.g., LC-MS/MS) for studying degradation products?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) identifies degradation pathways (e.g., ester hydrolysis or lactam ring opening). Accelerated stability studies under varied pH and temperature conditions reveal critical degradation intermediates .

Q. How are crystallographic data validated to ensure accuracy in structural reports?

Validation tools like PLATON (for symmetry checks) and R-factor analysis ensure data integrity. For example, residual electron density maps in SHELXL refine disorder models, while Hirshfeld surface analysis quantifies intermolecular interactions .

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